NSC 59984
Description
Background on p53 Tumor Suppressor Function and its Disruption in Malignancy
The tumor suppressor protein p53, encoded by the TP53 gene, plays a critical role in maintaining genomic stability and preventing the development of cancer. jscimedcentral.comnih.govcusabio.com It functions as a transcription factor, regulating the expression of a wide range of genes involved in crucial cellular processes such as cell cycle control, DNA repair, and apoptosis (programmed cell death). jscimedcentral.comnih.govcusabio.comresearchgate.net In response to cellular stresses like DNA damage or oncogene activation, p53 is activated, leading to cell cycle arrest to allow for DNA repair or initiating apoptosis if the damage is irreparable. nih.govresearchgate.netnih.gov This function has earned p53 the moniker "the guardian of the genome." wikipedia.org
Disruption of p53 function is a hallmark of cancer and is the most frequently mutated gene in human tumors, with mutations occurring in over 50% of cases. jscimedcentral.comnih.govresearchgate.netwikipedia.orgnih.govresearchgate.netimrpress.com These mutations often occur in the DNA binding domain, impairing p53's ability to bind to its target DNA sequences and activate downstream gene expression. jscimedcentral.comnih.govwikipedia.org This loss of wild-type p53 function contributes significantly to tumorigenesis. jscimedcentral.comresearchgate.net Furthermore, mutant p53 proteins can acquire new oncogenic functions, known as gain-of-function (GOF) properties, which can actively promote tumor progression, metastasis, and resistance to therapy. nih.govresearchgate.netaacrjournals.org
Therapeutic Significance of Restoring p53 Pathway Activity in Cancer
Given the central role of p53 in preventing cancer, restoring its function or targeting the p53 pathway has emerged as a promising therapeutic strategy. jscimedcentral.comnih.govmdpi.comresearchgate.net The rationale is that re-establishing p53 activity could induce cell cycle arrest, trigger apoptosis in cancer cells, and potentially sensitize tumors to conventional treatments like chemotherapy and radiotherapy. researchgate.netnih.govimrpress.com
Various approaches are being explored to achieve this, including gene therapy to introduce functional wild-type p53, and the use of small molecules to reactivate mutant p53 or target components of the p53 pathway. jscimedcentral.comresearchgate.netnih.govmdpi.comresearchgate.net Reactivating mutant p53 aims to restore its tumor-suppressive functions, while other strategies focus on depleting mutant p53 or exploiting vulnerabilities in p53-deficient tumors. mdpi.comresearchgate.net
Identification of NSC 59984 through High-Throughput Screening
The small molecule this compound was identified through a functional cell-based high-throughput screening strategy. nih.govresearchgate.net This screening aimed to find compounds capable of increasing p53-transcriptional activity in human colorectal cancer cells expressing mutant p53. nih.gov The screening utilized a p53-regulated reporter system to monitor the restoration of p53 pathway signaling. nih.gov
This compound was identified as a compound that could both destabilize mutant p53 and restore wild-type p53 pathway signaling, specifically via the activation of p73 in cancer cells. nih.govresearchgate.net This identification highlights the utility of high-throughput screening in discovering small molecules with the potential to modulate critical cancer pathways like the p53 pathway. researchgate.net
Data Table: Key Characteristics of this compound
| Characteristic | Value/Description | Source | PubChem CID |
| PubChem CID | 5356520 | mybiosource.comstressmarq.com | 5356520 |
| CAS Number | 803647-40-7 | stressmarq.comselleckchem.comcaymanchem.com | 5356520 |
| Molecular Formula | C₁₂H₁₅N₃O₄ | caymanchem.com | 5356520 |
| Molecular Weight | 265.3 g/mol | caymanchem.com | 5356520 |
| Mechanism of Action | Induces mutant p53 degradation, activates p73 to restore p53 pathway signaling. | nih.govresearchgate.netselleckchem.commedchemexpress.com | 5356520 |
| Identified via | High-Throughput Screening (Functional cell-based) | nih.govresearchgate.net | 5356520 |
| Primary Target Context | Mutant p53-expressing cancer cells (specifically colorectal cancer initially) | nih.govresearchgate.netselleckchem.commedchemexpress.com | 5356520 |
Detailed Research Findings related to this compound and the p53 Pathway:
Research has elucidated the mechanisms by which this compound exerts its effects on the p53 pathway in cancer cells, particularly those expressing mutant p53. This compound has been shown to induce the degradation of mutant p53 protein. nih.govresearchgate.netselleckchem.commedchemexpress.com This degradation occurs via the MDM2 and ubiquitin-proteasome pathway. nih.govresearchgate.netmedchemexpress.com By promoting the degradation of mutant p53, this compound helps to alleviate the dominant-negative effects and GOF properties associated with these mutant proteins. nih.govresearchgate.netaacrjournals.org
Crucially, this compound also restores wild-type p53 signaling through the activation of p73. nih.govresearchgate.netselleckchem.commedchemexpress.com P73 is a protein structurally and functionally related to p53, and its activity can compensate for the loss of p53 function. researchgate.net In many cancers with mutant p53, the mutant protein can form inhibitory complexes with p73, thereby sequestering and inactivating it. researchgate.netmdpi.com this compound disrupts this interaction, releasing functional p73, which can then activate the transcription of p53 target genes, thus restoring p53 pathway signaling. researchgate.netmdpi.com This mechanism is particularly significant as p73 has a low mutation frequency in solid tumors, making it a potential target for restoring p53 signaling in p53-mutated cancers. researchgate.net
Studies have demonstrated that this compound specifically restores the p53 pathway in mutant p53-expressing colorectal cancer cells. nih.govselleckchem.commedchemexpress.com It has been observed to induce p73-dependent cell death in these cancer cells. nih.govresearchgate.net In contrast, this compound showed minimal genotoxicity and no evident toxicity towards normal cells at therapeutic doses. nih.govresearchgate.net While this compound primarily targets mutant p53-expressing cells, some studies noted that it could induce cell apoptosis in wild-type p53-expressing and p53-null cancer cells, suggesting potential p53-independent effects as well, possibly through the upregulation of p21 protein at the post-translational level. nih.gov
Further research into the mechanism of mutant p53 degradation induced by this compound revealed the involvement of a ROS-ERK2-MDM2 axis. aacrjournals.orgnih.gov this compound treatment promotes sustained phosphorylation of ERK2 via reactive oxygen species (ROS) in cancer cells. aacrjournals.orgnih.gov This sustained ERK2 activation is required for the phosphorylation of MDM2 at serine-166. aacrjournals.orgnih.gov Phosphorylated MDM2 then exhibits enhanced binding to mutant p53, leading to its ubiquitination and subsequent degradation by the proteasome. aacrjournals.org This suggests that this compound exploits the often-high levels of ROS in cancer cells to induce mutant p53 degradation through this specific signaling axis. aacrjournals.orgnih.gov
In vivo studies using xenograft mouse models have shown that this compound can suppress tumor growth in a p73-dependent manner. nih.govresearchgate.net For example, in DLD-1 xenograft tumors, this compound treatment significantly reduced tumor weight. nih.gov However, this tumor growth suppression was not observed in p73 knock-down xenografts, further supporting the critical role of p73 in this compound's anti-tumor effects in this context. nih.gov
This compound has also been shown to synergize with other chemotherapeutic agents, such as CPT11, to induce cell death in mutant p53-expressing colorectal cancer cells. nih.govresearchgate.netmedchemexpress.com
Properties
CAS No. |
2643927-71-1 |
|---|---|
Molecular Formula |
C12H15N3O4 |
Molecular Weight |
265.3 |
Purity |
97 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Nsc 59984 Action
Regulation of p53 Pathway Signaling
NSC 59984 has been shown to influence p53 pathway signaling, with differential effects observed in cells expressing mutant p53 compared to those with wild-type p53.
A key mechanism of this compound involves the restoration of p53 pathway signaling specifically in cancer cells expressing mutant p53. This restoration is mediated, at least in part, through the activation of p73. researchgate.netnih.govnih.govmedchemexpress.com this compound achieves this by degrading mutant p53, which in turn releases p73 from inhibitory complexes with mutant p53. nih.gov The released p73 can then become activated, subsequently restoring the p53 pathway. nih.gov Studies have shown that this compound increases the expression of p53 target genes, such as p21, Puma, DR5, and Noxa, at both the mRNA and protein levels in mutant p53-expressing cancer cells. nih.gov This effect appears to be p73-dependent. nih.gov
Data illustrating the effect of this compound on the expression of p53 target genes in mutant p53-expressing cells (SW480 and DLD-1) compared to cells with wild-type p53 (HCT116) or p53-null cells (HCT116 p53-/-) demonstrates this restoration. nih.gov
| Cell Line (p53 status) | Gene | This compound Treatment | Effect on mRNA Level | Effect on Protein Level | Citation |
| SW480 (mutant p53) | p21 | Yes | Significantly Increased | Significantly Increased | nih.gov |
| SW480 (mutant p53) | Puma | Yes | Significantly Increased | Significantly Increased | nih.gov |
| SW480 (mutant p53) | DR5 | Yes | Significantly Increased | Significantly Increased | nih.gov |
| SW480 (mutant p53) | Noxa | Yes | Significantly Increased | Significantly Increased | nih.gov |
| DLD-1 (mutant p53) | p21 | Yes | Increased | Increased | nih.gov |
| DLD-1 (mutant p53) | Puma | Yes | Increased | Increased | nih.gov |
| DLD-1 (mutant p53) | DR5 | Yes | Increased | Increased | nih.gov |
| DLD-1 (mutant p53) | Noxa | Yes | Increased | Increased | nih.gov |
| HCT116 (wild-type p53) | p21 | Yes | No significant change | Increased | nih.gov |
| HCT116 p53-/- (p53-null) | p21 | Yes | No significant change | Increased | nih.gov |
While this compound primarily targets mutant p53, its effects on wild-type p53 are different. Studies indicate that this compound does not cause degradation of wild-type p53 protein. nih.gov In some instances, it may even lead to an increase in wild-type p53 levels. frontiersin.org However, the restoration of p53 pathway signaling via p73 activation appears to be specific to mutant p53-expressing cells. researchgate.netnih.gov NSC59984 can induce cell death in cancer cells regardless of their p53 status (mutant, wild-type, or null), suggesting that while it restores p53 signaling in mutant cells, it may also have p53-independent effects on cell death in other contexts, potentially through mechanisms like the upregulation of p21 protein expression. nih.govfrontiersin.org
A significant finding regarding this compound is its selective toxicity towards cancer cells compared to normal cells expressing wild-type p53. researchgate.netnih.govmedchemexpress.comresearchgate.netaxonmedchem.com At therapeutic concentrations, this compound induces cell death in cancer cells with minimal genotoxicity and without apparent toxicity to normal cells. researchgate.netnih.govmedchemexpress.comresearchgate.netaxonmedchem.com The half-maximal effective concentration (EC50) of this compound in most cancer cell lines tested is reported to be significantly lower than in normal cells. nih.govmedchemexpress.comdcchemicals.com This suggests a therapeutic window where cancer cells are preferentially targeted.
Induction of Mutant p53 Protein Degradation
A critical mechanism by which this compound exerts its anti-tumor effects is by inducing the degradation of mutant p53 protein. researchgate.netnih.govnih.govmedchemexpress.comnih.gov This degradation helps to eliminate the gain-of-function properties associated with mutant p53, which contribute to tumorigenesis and resistance to therapy. researchgate.netnih.govnih.gov
This compound has been shown to induce the degradation of various mutant p53 proteins through a mechanism involving MDM2-mediated ubiquitination. researchgate.netnih.govnih.govmedchemexpress.comfrontiersin.orgnih.gov MDM2 is an E3 ubiquitin ligase known to regulate p53 stability. researchgate.netnih.gov While mutant p53 is often stabilized in tumor cells due to impaired interaction with MDM2, this compound appears to facilitate MDM2's action on mutant p53. nih.govnih.gov
Research indicates that this compound promotes the phosphorylation of ERK2, which in turn is required for the phosphorylation of MDM2 at serine-166. nih.govresearchgate.netnih.gov This phosphorylated MDM2 then exhibits enhanced binding to mutant p53, leading to its ubiquitination. nih.govresearchgate.netnih.gov Knockdown of MDM2 has been shown to block the this compound-mediated decrease in mutant p53 levels, further supporting the crucial role of MDM2 in this process. nih.gov
The degradation of ubiquitinated mutant p53 induced by this compound occurs via the ubiquitin-proteasome pathway. researchgate.netnih.govmedchemexpress.com This cellular machinery is responsible for the targeted degradation of polyubiquitinated proteins. By channeling ubiquitinated mutant p53 to the proteasome, this compound effectively reduces the cellular levels of the aberrant protein. researchgate.netnih.govmedchemexpress.com Inhibition of the proteasome has been shown to prevent the degradation of mutant p53 induced by this compound, confirming the involvement of this pathway. nih.gov
Depletion of Mutant p53 Gain-of-Function (GOF) Activity
Mutant p53 proteins often acquire gain-of-function (GOF) activities that contribute to tumorigenesis, tumor progression, and resistance to therapy nih.govp53-therapeutics.comnih.gov. These GOF activities can arise from the ability of mutant p53 to form aberrant protein complexes and perturb the activity of other transcription factors, including p73 nih.gov. This compound has been shown to deplete mutant p53 protein levels, thereby reducing its oncogenic GOF activities. This degradation of mutant p53 is primarily mediated through the MDM2-mediated ubiquitination and proteasome pathway nih.govnih.govmedchemexpress.com. Studies indicate that this compound induces mutant p53 degradation via activation of MDM2 medchemexpress.comresearchgate.net. This process can be influenced by intracellular reactive oxygen species (ROS), with high cellular ROS potentially increasing the efficacy of this compound in targeting mutant p53 degradation nih.govresearchgate.net. The degradation of mutant p53 is considered an effective strategy to eliminate its GOF and restore tumor suppression nih.govresearchgate.net.
Activation of the p73 Tumor Suppressor Pathway
This compound is known to restore wild-type p53 signaling, at least in part, through the activation of p73, particularly in mutant p53-expressing cancer cells nih.govnih.govmedchemexpress.comselleckchem.com. Unlike p53, p73 is rarely mutated in human cancers and can transactivate many p53 target genes, playing a role in cell growth and death pathways nih.gov.
Release of p73 from Inhibitory Mutant p53 Complexes
One of the key mechanisms by which this compound activates p73 is by releasing it from inhibitory complexes formed with mutant p53 nih.govmedchemexpress.comresearchgate.netaxonmedchem.commybiosource.com. Mutant p53 can sequester p73, inhibiting its tumor suppressor function nih.govresearchgate.net. By inducing the degradation of mutant p53, this compound effectively liberates p73, allowing it to become functionally active nih.govresearchgate.net. This release is a crucial step in the restoration of the p53 pathway signaling observed with this compound treatment in mutant p53-expressing cells nih.gov.
Promotion of p73-Dependent Transcriptional Activation
Following its release from mutant p53, p73 can promote the transcriptional activation of its target genes nih.govnih.govmybiosource.com. This compound treatment leads to increased p73-dependent transcriptional activity, which is a significant factor in the restoration of p53 pathway signaling in cancer cells with mutant p53 nih.gov. The released p73 may also be further converted to an active form by this compound nih.gov.
Specific p73 Target Gene Upregulation (e.g., p21, PUMA, NOXA, DR5)
Activation of p73 by this compound results in the upregulation of specific p73 target genes that are also canonical p53 target genes nih.govmybiosource.comnih.gov. These include genes involved in cell cycle arrest and apoptosis. Studies have shown that this compound significantly increases the mRNA and protein levels of p21, PUMA, NOXA, and DR5 in mutant p53-expressing cancer cells nih.gov. This upregulation of pro-apoptotic genes like PUMA, NOXA, and DR5 contributes to the cell death induced by this compound nih.gov.
Here is a table summarizing the effect of this compound on the expression of key p73 target genes in mutant p53-expressing cancer cells:
| Target Gene | Effect of this compound Treatment | Observed Level | Reference |
| p21 | Upregulation | mRNA and Protein | nih.gov |
| PUMA | Upregulation | mRNA and Protein | nih.gov |
| NOXA | Upregulation | mRNA and Protein | nih.gov |
| DR5 | Upregulation | Protein | nih.gov |
Role of p73 in this compound-Induced Cellular Effects
The activation of p73 is critical for the cellular effects induced by this compound, particularly in mediating cell death in mutant p53-expressing cancer cells nih.govresearchgate.netnih.govresearchgate.netselleckchem.com. Studies have demonstrated that the ability of this compound to induce cell death is dependent on p73 nih.govselleckchem.com. Knockdown of p73 has been shown to reduce or abrogate this compound-mediated apoptosis nih.gov. This highlights the essential role of the p73 pathway in the anti-tumor effects of this compound in the context of mutant p53.
Intracellular Signaling Cascades Mediating this compound Effects
The effects of this compound, particularly the induction of mutant p53 degradation and activation of p73, are mediated through specific intracellular signaling cascades. A key pathway identified is the ROS-ERK2-MDM2 axis p53-therapeutics.comresearchgate.netnih.govresearchgate.net. This compound treatment promotes a sustained phosphorylation of ERK2, which is dependent on intracellular ROS p53-therapeutics.comnih.govresearchgate.net. This sustained ERK2 activation is required for the phosphorylation of MDM2 at serine-166 p53-therapeutics.comnih.govresearchgate.net. Phosphorylated MDM2 shows enhanced binding to mutant p53, leading to its ubiquitination and subsequent degradation via the proteasome p53-therapeutics.comnih.govresearchgate.net. Inhibition of ERK2 signaling has been shown to block this compound-mediated MDM2 phosphorylation and reduce the binding of p73 to the promoters of target genes like p21 and Noxa, as well as their expression nih.govsemanticscholar.org. This suggests that the sustained ERK2 phosphorylation is selectively required for this compound-induced restoration of p53 signaling via p73 semanticscholar.org.
This compound is a small molecule that has garnered attention for its potential in cancer therapy, particularly in targeting tumors harboring mutant p53. Research into this compound has revealed specific molecular and cellular mechanisms by which it exerts its effects, as well as direct molecular interactions involving covalent modification.
Activation of the ERK2-MDM2 Axis
A key component of this compound's mechanism involves the activation of the ERK2-MDM2 axis. This compound treatment leads to sustained activation of ERK2. nih.govnih.gov This sustained ERK2 activation is crucial for the subsequent phosphorylation of MDM2. nih.govnih.govsigmaaldrich.com MDM2 is an E3 ubiquitin ligase known to be involved in the degradation of p53. nih.govresearchgate.netmedchemexpress.com this compound enhances the binding of phosphorylated-MDM2 to mutant p53. nih.govresearchgate.netnih.govsigmaaldrich.com This increased binding facilitates the ubiquitination and subsequent degradation of the mutant p53 protein. nih.govresearchgate.netnih.govsigmaaldrich.com
Sustained ERK2 Phosphorylation and its Requirement for MDM2 Phosphorylation (Serine-166)
This compound treatment induces a sustained phosphorylation of ERK1/2 in various cancer cell types, irrespective of their p53 status. nih.gov This sustained activation of ERK2 is a prerequisite for the phosphorylation of MDM2 at serine-166. nih.govnih.govsigmaaldrich.com Experimental data, including the use of ERK inhibitors like U0126 and knockdown of ERK2 expression via siRNA, have demonstrated that blocking ERK2 activation inhibits this compound-mediated phosphorylation of MDM2 at serine-166. nih.gov This highlights the critical role of sustained ERK2 phosphorylation in the activation of MDM2 by this compound, leading to mutant p53 degradation. nih.govnih.govsigmaaldrich.com
Table 1: Effect of ERK2 Inhibition/Knockdown on MDM2 Phosphorylation
| Treatment/Condition | MDM2 Phosphorylation (Serine-166) |
| This compound alone | Increased |
| This compound + U0126 | Inhibited |
| This compound + ERK2 siRNA #1 | Inhibited |
| This compound + ERK2 siRNA #2 | Inhibited |
*Based on research findings. nih.gov
Direct Molecular Interactions and Covalent Modification
This compound is characterized as a reactive covalent compound, suggesting its ability to form covalent complexes with proteins. nih.govaacrjournals.org Investigations into its direct molecular interactions have revealed specific modes of reaction and modification sites on target proteins, particularly p53. nus.edu.sgacs.orgnih.gov
Reaction with Thiols via Unusual Michael Addition at the α-Carbon
Studies have shown that this compound reacts with thiols. nus.edu.sgacs.orgnih.gov The molecule is described as an α,β-unsaturated amide. acs.org While the expected reactivity for such a molecule with nucleophiles is typically a Michael addition at the β-carbon, this compound exhibits an unusual Michael addition at the α-carbon when reacting with thiols. nus.edu.sgacs.orgnih.govacs.org This distinct reactivity pattern is likely influenced by the presence of the nitro group on the furan (B31954) ring of this compound. acs.org This unusual reaction mechanism contributes to its ability to covalently modify proteins. nus.edu.sgacs.orgnih.gov
Identification of Covalent Modification Sites on p53 (e.g., Cys124, Cys229)
Covalent modification of p53 by this compound has been observed both in vitro and in treated cells. nus.edu.sgacs.orgnih.govacs.org Specifically, cysteine residues on p53 have been identified as targets for this covalent modification. nus.edu.sgacs.orgnih.govacs.org Research has pinpointed Cys124 and Cys229 as sites of covalent modification by this compound. nus.edu.sgacs.orgnih.govacs.orgpatsnap.com While modification at Cys124 is commonly observed with other p53-reactivating compounds, modification at Cys229 appears to be a less frequently reported target site. acs.org
Structural and Functional Implications of p53 Adduct Formation
The covalent modification of p53 by this compound, particularly at residues like Cys124 and Cys229, leads to the formation of p53 adducts. nus.edu.sgacs.orgnih.govacs.org These adduct formations have structural and functional implications for p53. Covalent modification of p53 by this compound has been shown to lead to increased wild-type p53 activity. nus.edu.sgacs.orgnih.gov Although this compound has not been reported to restore a wild-type p53 conformation, it is hypothesized that the structural modifications induced by adduct formation might render the mutant p53 more susceptible to MDM2-mediated ubiquitination and subsequent degradation. nih.gov Furthermore, these covalent modifications and the resulting adducts may contribute to the antiproliferative function of this compound. nus.edu.sgacs.orgnih.gov
Table 2: Identified Covalent Modification Sites on p53
| Cysteine Residue | Observation | Significance |
| Cys124 | Observed | Common target site for p53 reactivators. acs.org |
| Cys229 | Observed | Less commonly reported target site. acs.org |
*Based on research findings. nus.edu.sgacs.orgnih.govacs.orgpatsnap.com
Preclinical Efficacy and Anti Tumor Studies
In Vitro Studies on Cancer Cell Lines
Laboratory studies using cancer cell lines have been crucial in elucidating the mechanisms by which NSC 59984 exerts its anti-tumor effects. These studies have demonstrated the compound's selectivity for cancer cells and its mode of inducing cell death.
This compound has been shown to selectively inhibit the proliferation of cancer cells that express mutant p53. The compound restores wild-type p53 signaling pathways specifically in these cells nih.govselleckchem.com. It achieves this not by directly refolding the mutant p53 protein, but by inducing its degradation through the MDM2-mediated ubiquitin-proteasome pathway nih.govresearchgate.net. This degradation of various mutant p53 proteins has been observed in a variety of human cancer cell lines nih.gov. The restoration of the p53 pathway is primarily mediated through the activation of p73, a member of the p53 family frontiersin.orgaxonmedchem.com. By activating p73, this compound can induce the expression of downstream target genes like p21, PUMA, and NOXA, which are involved in controlling cell growth and apoptosis frontiersin.org. Studies have demonstrated that this compound reduces colony formation in mutant p53-expressing colorectal cancer cells in a dose-dependent manner nih.gov.
| Cell Line | Cancer Type | p53 Status | Observed Effect | Reference |
|---|---|---|---|---|
| SW480 | Colorectal Cancer | Mutant (R273H/P309S) | Restoration of p53 signaling, induction of cell death, mutant p53 degradation | nih.govfrontiersin.org |
| DLD-1 | Colorectal Cancer | Mutant (S241F) | Inhibition of proliferation, induction of apoptosis, p73-dependent cell death | nih.govfrontiersin.org |
| Hop92 | Lung Cancer | Mutant (R175L) | Dose-dependent downregulation of mutant p53 | nih.gov |
| RXF393 | Renal Cancer | Mutant (R175H) | Dose-dependent downregulation of mutant p53 | nih.gov |
| HT29 | Colorectal Cancer | Mutant (R273H) | ERK2-dependent cell death, reduced colony formation | nih.govaacrjournals.org |
This compound has been demonstrated to induce programmed cell death, or apoptosis, in a range of cancer cell types. In colorectal cancer cells, treatment with this compound leads to an increase in cleaved Poly (ADP-ribose) polymerase (PARP), which is a key indicator of caspase-dependent apoptosis nih.govnih.gov. This effect on apoptosis is p73-dependent; when p73 is overexpressed in DLD-1 colorectal cancer cells, this compound's ability to reduce cell viability is enhanced nih.gov. Conversely, knocking down p73 makes the cells more resistant to the compound nih.gov. The induction of apoptosis is also linked to the compound's ability to stimulate an increase in intracellular Reactive Oxygen Species (ROS), which in turn leads to sustained phosphorylation of ERK1/2, kinases involved in cell death regulation nih.gov. While extensively studied in colorectal cancer, the compound's effects are not limited to one cancer type, as it has been shown to induce cell death across a panel of cancer cell lines with different p53 mutations selleckchem.com. The primary mechanism involves activating the p53 pathway via p73, leading to the transcription of pro-apoptotic genes nih.govfrontiersin.org.
A critical aspect of a potential anti-cancer drug is its safety profile, particularly its effect on non-cancerous cells. Studies have consistently shown that this compound exhibits minimal to no genotoxicity in normal cells at therapeutic concentrations nih.govnih.govaxonmedchem.com. The genotoxicity of a compound is its potential to damage the genetic material within a cell. This was assessed by measuring the levels of γH2AX, a marker for DNA double-strand breaks nih.govresearchgate.net. In these assays, this compound did not induce γH2AX in SW480 and DLD-1 cancer cells, even at high concentrations nih.gov. Importantly, the compound shows selective cytotoxicity, inducing cell death in cancer cells while displaying little to no toxicity toward normal human fibroblast cells like MRC-5 and WI-38 nih.govresearchgate.netresearchgate.net. This selective action suggests a favorable therapeutic window, where the compound can effectively target tumor cells while sparing healthy tissue nih.govresearchgate.net.
In Vivo Studies in Preclinical Models
Following promising in vitro results, the anti-tumor activity of this compound was evaluated in living organisms, specifically in mouse xenograft models where human cancer cells are implanted and grown as tumors.
In preclinical mouse models, this compound has demonstrated the ability to significantly suppress the growth of tumors. Specifically, in nude mice bearing colorectal tumor xenografts from DLD-1 cells, administration of this compound led to a significant repression of tumor growth compared to control groups selleckchem.comnih.gov. In one study, treatment with the compound resulted in a 34% reduction in tumor weight by day 15 nih.gov. Similar tumor growth inhibition was observed in xenograft models using other colorectal cancer cell lines, such as HT29 researchgate.net. These in vivo experiments confirm that the anti-cancer effects observed in cell cultures can be translated into a reduction of tumor burden in a living organism frontiersin.orgoncotarget.com.
| Xenograft Model | Cancer Type | Key Finding | Reference |
|---|---|---|---|
| DLD-1 Cells in Nude Mice | Colorectal Cancer | Significant repression of tumor growth; 34% reduction in tumor weight. | nih.gov |
| HT29 Cells in Nude Mice | Colorectal Cancer | Suppression of tumor growth, particularly in combination with ROS-generating agents. | researchgate.net |
The in vivo anti-tumor activity of this compound is critically dependent on the p73 protein, corroborating the in vitro findings nih.govselleckchem.com. The degradation of mutant p53 by this compound releases p73 from an inhibitory complex, allowing it to become active alliedacademies.org. To prove this dependency, experiments were conducted using xenograft models with DLD-1 cells where p73 expression was knocked down nih.gov. In these models, this compound failed to suppress tumor growth effectively. While the compound reduced tumor weight by 34% in tumors with normal p73 levels, the reduction was only 18% in p73 knock-down tumors, demonstrating that p73 is required for the compound's full therapeutic effect nih.gov. This confirms that the mechanism of action—restoring the p53 pathway through p73 activation—is essential for its tumor-suppressing function in vivo alliedacademies.orgfrontiersin.org.
Synergistic Therapeutic Strategies and Combinational Approaches
Synergism with DNA-Damaging Chemotherapeutic Agents (e.g., CPT11)
NSC 59984 exhibits a synergistic relationship with the DNA-damaging agent CPT11 (irinotecan), a chemotherapeutic drug used in the treatment of colorectal cancer. nih.govnih.gov This combination has been shown to be particularly effective in inducing cell death in colorectal cancer cells that express mutant p53. nih.govnih.govresearchgate.net The cooperative action of this compound and CPT11 leads to a significant reduction in the viability of cancer cells. nih.gov
Studies have demonstrated that the combined treatment of this compound and CPT11 results in a synergistic reduction of cell viability in SW480 colon cancer cells, while showing less toxicity towards normal fibroblast cells like MRC5 and Wi38. nih.gov This suggests a favorable therapeutic window for the combination. The underlying mechanism for this synergy involves the ability of this compound to restore p53 pathway signaling through the activation of p73, a protein that can be inhibited by mutant p53. nih.gov CPT11 is known to cause DNA damage and can increase the levels of p73 in cancer cells. nih.gov By degrading mutant p53, this compound may release p73 from inhibition, enhancing the cancer cells' sensitivity to the DNA damage induced by CPT11. nih.gov
This synergistic interaction presents a promising strategy for cancer therapy, as it could allow for the use of lower doses of CPT11, potentially minimizing its side effects while increasing its anti-tumor efficacy in colorectal cancer patients. nih.gov Further evaluation of this combination is warranted to optimize its therapeutic potential in clinical settings. nih.gov
Table 1: Synergistic Effect of this compound and CPT11 on Cell Viability
| Cell Line | Cell Type | Treatment | Effect on Cell Viability |
|---|---|---|---|
| SW480 | Colon Cancer (mutant p53) | This compound + CPT11 | Significant synergistic reduction |
| MRC5 | Normal Fibroblast | This compound + CPT11 | Less reduction compared to cancer cells |
| Wi38 | Normal Fibroblast | This compound + CPT11 | Less reduction compared to cancer cells |
Enhanced Efficacy with ROS-Generating Agents
The anti-tumor activity of this compound is significantly enhanced in cellular environments with high levels of reactive oxygen species (ROS). nih.govnih.gov Cancer cells often have intrinsically higher levels of oxidative stress compared to normal cells, a vulnerability that can be exploited for therapeutic gain. nih.govrosj.org this compound leverages this characteristic, and its efficacy is boosted when combined with agents that further increase ROS levels. nih.gov
Research has shown that this compound works in synergy with ROS-generating agents to suppress tumor growth. nih.gov For instance, a synergistic effect was observed when this compound was combined with Buthionine sulfoximine (B86345) (BSO), an agent that promotes the generation of ROS, in colorectal cancer cells. nih.gov This combination led to an increase in cell death, as evidenced by a higher sub-G1 DNA content and reduced colony formation. nih.gov The synergistic action was also supported by the observation of PARP cleavage in various cancer cells. nih.gov
The mechanism behind this enhanced efficacy is linked to this compound's ability to induce the degradation of mutant p53 through a ROS-dependent pathway. nih.govnih.gov this compound treatment promotes the phosphorylation of ERK2 via ROS, which is a necessary step for the subsequent phosphorylation of MDM2. nih.govnih.gov This activated MDM2 then binds to mutant p53, leading to its ubiquitination and degradation. nih.govnih.gov Therefore, higher cellular ROS levels amplify the efficacy of this compound in targeting mutant p53 for degradation and in exerting its anti-tumor effects. nih.govnih.gov This suggests that combining this compound with pro-oxidative drugs could be a potent strategy for cancer treatment. mdpi.com
Table 2: Effect of this compound in Combination with ROS-Generating Agents
| Combination | Cell Line | Observed Effect | Supporting Evidence |
|---|---|---|---|
| This compound + BSO | Colorectal Cancer | Synergistic suppression of tumor growth | Increased sub-G1 DNA content, reduced colony formation, PARP cleavage |
Investigation of Off Target Effects and Associated Phenotypes
Identification of Additional Protein Targets
To elucidate the complete mechanism of action of NSC 59984, it is essential to identify all of its molecular interactors within the cell. Modern proteomic techniques are powerful tools for the unbiased identification of drug targets and off-targets.
Chemical proteomics strategies, such as affinity pulldown assays using biotinylated small molecules, are invaluable for identifying direct protein targets. A biotin-conjugated version of this compound has been synthesized, creating a vital tool for such investigations doi.org. This "NSC59984-biotin" probe allows researchers to introduce the compound into cell lysates or live cells, where it can bind to its protein targets.
Following incubation, the compound-protein complexes can be captured using streptavidin-coated beads, which have a high affinity for biotin. The captured proteins are then eluted and identified using mass spectrometry. This approach can provide a direct map of the proteins that physically interact with this compound. Studies have confirmed the creation of NSC59984-biotin and its use in cellular systems to track its localization and interactions, such as its reaction with p53 peptides doi.org. While this confirms the utility of the probe, comprehensive proteomic screens to identify novel, non-p53 binding partners using this method have not yet been published.
Thermal Proteome Profiling (TPP), also known as the Cellular Thermal Shift Assay (CETSA), is another powerful, unbiased method for identifying drug targets and off-targets in a native cellular environment embopress.org. The technique is based on the principle that the binding of a small molecule to a protein alters the protein's thermal stability embopress.orgnih.gov.
In a typical TPP experiment, intact cells or cell lysates are treated with the compound of interest (e.g., this compound) or a vehicle control and then heated across a range of temperatures. The aggregated proteins are separated from the soluble fraction, and the remaining soluble proteins at each temperature are quantified using mass spectrometry. A direct target or off-target will typically show a shift in its melting curve upon compound binding thermofisher.com. TPP can identify not only direct interactors but also downstream effectors of the drug target by observing changes in the stability of pathway-associated proteins thermofisher.comscispace.com. Despite the significant advantages of this technique for mapping a drug's complete target landscape, specific studies utilizing TPP to globally identify the protein targets of this compound have not been reported in the available scientific literature.
The identification of off-targets is crucial for understanding a compound's full biological activity. While broad, unbiased proteomic screens for this compound off-targets are not yet available, some studies have hinted at potential p53-independent effects that may be mediated by off-target interactions. For instance, it has been suggested that this compound's regulation of p21 expression at a post-translational level in p53-null cancer cells could represent an off-target effect nih.gov. This activity may involve interactions with other proteins, such as MDM2, in a manner independent of p53 nih.gov. However, specific off-targets, such as the antioxidant enzyme Peroxiredoxin 4 (PRDX4), have not been identified in the literature as being associated with this compound.
p53-Independent Biological Modulations
Ferroptosis is a form of iron-dependent, regulated cell death characterized by the accumulation of lipid peroxides. Interestingly, this compound has been shown to protect cancer cells from inducers of ferroptosis, and this protective effect occurs even in p53-null cell lines, proving its p53-independent nature researchgate.net. This finding is significant as it reveals a novel activity for the compound. The mechanism does not appear to involve general antioxidant properties or iron chelation researchgate.net. While treatment with this compound was observed to reduce the expression of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, this effect was not considered sufficient to explain the robust protection observed, suggesting the involvement of an unknown p53-independent pathway researchgate.net.
| Phenotype | Observation | p53-Dependence | Potential Mechanism | Reference |
|---|---|---|---|---|
| Ferroptosis Sensitivity | Protects cells from ferroptosis inducers. | Independent (observed in p53-null cells). | Unknown; not attributed to radical scavenging or ion chelation. | researchgate.net |
| GPX4 Expression | Reduced expression of GPX4. | Not specified, but effect is considered insufficient to explain phenotype. | Likely part of a broader, uncharacterized pathway. | researchgate.net |
This compound significantly alters the metabolic state of cancer cells, and these changes can occur independently of p53. A primary metabolic effect of this compound is the induction of Reactive Oxygen Species (ROS) nih.gov. The generation of ROS is a key part of its mechanism for inducing mutant p53 degradation via an ERK2-MDM2 axis, but this can also have broader, p53-independent metabolic consequences nih.gov. Since this compound induces cell death in p53-null cancer cells, the metabolic shifts it causes, such as increased oxidative stress, are not solely reliant on p53 status nih.gov. This elevated ROS production can disrupt the cellular redox balance, leading to downstream effects like the depletion of intracellular glutathione, a key antioxidant. These modulations of the cellular metabolic and redox profiles contribute to the compound's anti-tumor activity in a manner that can be independent of p53.
| Metabolic Parameter | Effect of this compound | p53-Dependence | Reference |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Increased production. | Independent; activity observed in p53-null cells. | nih.gov |
| Cellular Redox State | Induces oxidative stress. | Independent; linked to activity in p53-null cells. | nih.govnih.gov |
Future Research Directions and Translational Perspectives
Deeper Elucidaion of Mechanistic Nuances and Regulatory Feedback Loops
The established mechanism of NSC 59984 involves the induction of mutant p53 degradation through an inducible reactive oxygen species (ROS)-ERK2-MDM2 axis. nih.gov this compound treatment promotes a sustained, ROS-dependent phosphorylation of ERK2, which in turn phosphorylates the E3 ubiquitin ligase MDM2 at serine-166. nih.gov This activated MDM2 then targets mutant p53 for ubiquitination and subsequent degradation by the proteasome. researchgate.netnih.gov This action effectively eliminates the oncogenic GOF properties of mutant p53. researchgate.net
Concurrently, the degradation of mutant p53 releases the tumor suppressor protein p73, a member of the p53 family, from an inhibitory complex. researchgate.net this compound treatment enhances p73's transcriptional activity, leading to the upregulation of p53 target genes like p21, PUMA, and NOXA, thereby restoring tumor-suppressive pathways and inducing cancer cell death. researchgate.net
Future investigations should aim to dissect the finer points of this pathway. Key questions remain regarding the precise molecular targets with which this compound initially interacts to trigger the increase in intracellular ROS. Identifying these upstream targets is crucial. Furthermore, the mechanism by which this compound leads to a sustained phosphorylation of ERK2, as opposed to the transient activation typically seen in response to external stimuli, requires deeper exploration. nih.gov
Understanding the regulatory feedback loops is another vital area of research. The p53 pathway is known for its complex autoregulatory loops, most notably the negative feedback loop where p53 activation leads to increased MDM2, which then promotes p53 degradation. While this compound leverages MDM2 to degrade mutant p53, it is important to understand how this interaction affects the wild-type p53-MDM2 loop in normal tissues and whether compensatory feedback mechanisms could arise in cancer cells, potentially leading to resistance.
Development of this compound Derivatives with Improved Potency and Target Selectivity
The goals of a medicinal chemistry program focused on this compound would be to:
Enhance Potency: Structure-activity relationship (SAR) studies could identify modifications to the this compound scaffold that increase its potency, allowing for efficacy at lower concentrations.
Improve Selectivity: While this compound shows preferential activity against cancer cells with mutant p53 over normal cells, derivatives could be designed to have even greater selectivity. researchgate.net This could involve modifications that improve specific binding to components of the ROS-ERK2-MDM2 pathway or reduce off-target interactions.
Optimize Pharmacokinetic Properties: Analogs can be synthesized to improve drug-like properties such as solubility, metabolic stability, and bioavailability, which are critical for successful clinical translation.
By systematically modifying the nitrofuran, α,β-unsaturated amide, and N-methyl piperazine components of the this compound structure, it may be possible to generate new chemical entities with a superior therapeutic index.
Exploration of this compound Efficacy across Diverse Mutant p53 Cancer Subtypes
Initial studies have demonstrated that this compound is effective against a variety of cancer cell lines harboring different p53 mutations. It effectively induces the degradation of multiple mutant p53 proteins, including R273H and R175H, suggesting a broad applicability rather than being limited to a specific conformational or contact mutation. This versatility is a significant advantage over many other p53-targeting molecules that are often specific to a single type of mutation.
The table below summarizes the reported efficacy (EC50 values) of this compound across a panel of human cancer cell lines with varying p53 statuses.
| Cell Line | Cancer Type | p53 Status | EC50 (µM) |
| SW480 | Colorectal | Mutant (R273H, P309S) | 12.5 ± 2.1 |
| DLD-1 | Colorectal | Mutant (S241F) | 11.5 ± 1.5 |
| HT29 | Colorectal | Mutant (R273H) | 10.5 ± 1.1 |
| Hop92 | Lung | Mutant (R175L) | 18.5 ± 2.5 |
| RXF393 | Renal | Mutant (R175H) | 20.5 ± 3.2 |
| HCT116 | Colorectal | Wild-Type | 22.5 ± 2.5 |
| p53-/- HCT116 | Colorectal | Null | 25.5 ± 3.5 |
| MRC5 | Normal Lung Fibroblast | Wild-Type | 40.5 ± 4.2 |
| WI38 | Normal Lung Fibroblast | Wild-Type | 45.1 ± 5.3 |
Data compiled from published research. researchgate.net
Future research should expand this scope significantly. It is imperative to test the efficacy of this compound against a much broader panel of cancer cell lines and patient-derived xenograft (PDX) models. This would encompass a wider array of tumor types (e.g., breast, ovarian, pancreatic, glioblastoma) and a more comprehensive collection of p53 mutations to confirm its broad activity and identify any resistant subtypes.
Strategic Integration of this compound into Multi-Agent Therapeutic Regimens
The mechanism of action of this compound makes it an ideal candidate for combination therapies. Research has already shown a synergistic effect when this compound is combined with conventional chemotherapy. Specifically, it synergizes with CPT11 (Irinotecan), a topoisomerase inhibitor, to suppress the growth of colorectal cancer cells. nih.gov This suggests that by degrading mutant p53, this compound can lower the threshold for chemotherapy-induced cell death, potentially allowing for lower doses of cytotoxic agents and reducing patient side effects.
Furthermore, given that the activity of this compound is dependent on ROS, combining it with other ROS-generating agents is a rational strategy. Studies have shown that co-treatment with agents like buthionine sulfoximine (B86345) (BSO), which depletes the antioxidant glutathione, enhances the anti-tumor effects of this compound. nih.gov
Translational perspectives should focus on designing clinical trials that integrate this compound with:
Standard-of-care chemotherapies: Combining this compound with drugs like platinum compounds, taxanes, or topoisomerase inhibitors in cancers with a high prevalence of p53 mutations.
Targeted therapies: Exploring combinations with inhibitors of pathways that are known to cooperate with mutant p53, such as PI3K/AKT or MEK inhibitors.
Radiotherapy: Since radiation induces DNA damage and oxidative stress, combining it with this compound could be a powerful approach to sensitize mutant p53 tumors to radiation-induced cell death.
By strategically combining this compound with other agents, it may be possible to overcome chemoresistance and significantly improve outcomes for patients with mutant p53-driven cancers.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying NSC 59984’s mechanism of action?
- Methodological Answer :
- Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope and alignment with gaps in existing literature .
- Specify variables (e.g., "How does this compound modulate [specific pathway] in [cell line/model]?"), ensuring clarity and measurability .
- Ground the question in theoretical models (e.g., molecular docking studies or prior pharmacokinetic data) to justify its scientific basis .
- Example structure:
PICO Framework Adaptation:
- Population: In vitro/in vivo model (e.g., cancer cell lines)
- Intervention: this compound dosage and administration
- Comparison: Control groups (e.g., untreated or comparator compounds)
- Outcome: Quantifiable biomarkers (e.g., apoptosis rate, gene expression)
Q. What are the key considerations in designing reproducible experiments for this compound?
- Methodological Answer :
- Variables & Controls : Define independent (e.g., concentration, exposure time) and dependent variables (e.g., cytotoxicity, protein binding). Include positive/negative controls to validate assay sensitivity .
- Protocol Standardization : Document reagent sources (e.g., this compound purity, supplier), equipment calibration, and environmental conditions (e.g., temperature, pH) .
- Statistical Power : Pre-determine sample size using power analysis to minimize Type I/II errors .
- Reproducibility Checklist :
| Factor | Example for this compound |
|---|---|
| Compound identity | NMR, HPLC data |
| Replicate consistency | ≥3 biological replicates |
| Data transparency | Raw data in supplementary files |
Q. How to conduct a systematic literature review on this compound to identify research gaps?
- Methodological Answer :
- Database Selection : Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (antitumor OR apoptosis)") .
- Inclusion/Exclusion Criteria : Filter studies by relevance (e.g., in vivo studies only), publication date (last 10 years), and peer-reviewed sources .
- Gap Analysis : Tabulate findings to highlight unresolved questions (e.g., "Dose-response inconsistency in murine models"):
| Study | Model | Key Finding | Limitation |
|---|---|---|---|
| Smith et al. (2022) | A549 cells | 50% IC50 at 10 μM | No in vivo validation |
Advanced Research Questions
Q. How to analyze contradictory data in this compound studies using statistical and mechanistic approaches?
- Methodological Answer :
- Root Cause Analysis :
Validate reagent purity and experimental conditions (e.g., this compound stability in DMSO vs. saline) .
Compare methodologies (e.g., MTT vs. ATP assays for cytotoxicity) .
- Statistical Reconciliation : Apply meta-analysis or mixed-effects models to account for variability across studies .
- Mechanistic Hypotheses : Use orthogonal assays (e.g., Western blot for apoptosis markers) to confirm biological relevance of discrepancies .
Q. What methodologies are used to investigate this compound’s interactions at the molecular level?
- Methodological Answer :
- In Silico Approaches : Molecular dynamics simulations to predict binding affinities with target proteins (e.g., Bcl-2 family) .
- Biophysical Techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic/thermodynamic profiling .
- Structural Biology : Co-crystallization or cryo-EM to resolve this compound-protein complexes .
- Example workflow:
Step 1: Docking studies → Step 2: SPR validation → Step 3: Mutagenesis to confirm binding sites
Q. How to optimize experimental protocols for this compound under varying biological conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test multiple variables (e.g., pH, temperature, serum concentration) .
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .
- Validation : Cross-check results with orthogonal assays (e.g., flow cytometry vs. fluorescence microscopy) .
- Example Optimization Table :
| Condition | Range Tested | Optimal Value | Impact on Efficacy |
|---|---|---|---|
| pH | 6.5–7.8 | 7.2 | 20% increase in uptake |
Guidance for Data Interpretation & Reporting
- Ethical Compliance : Ensure animal/human study protocols are IRB-approved and adhere to ARRIVE guidelines .
- Discussion Structure : Link findings to the original hypothesis, address limitations (e.g., "In vitro results may not translate to in vivo systems"), and propose follow-up studies .
- Data Presentation : Use SI units, avoid redundant figures, and provide raw data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
